

An In-Depth Technical Guide to 4-Ethyl-2,2-dimethylheptane

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Compound of Interest

Compound Name: 4-Ethyl-2,2-dimethylheptane

Cat. No.: B14544013

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Abstract: This technical guide provides a comprehensive overview of **4-Ethyl-2,2-dimethylheptane**, a branched-chain alkane. The document details its chemical identity, physicochemical properties, plausible synthetic pathways, and expected analytical characteristics. Furthermore, it explores potential industrial applications based on the structural attributes of branched alkanes and outlines critical safety and handling protocols essential for laboratory and industrial settings. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require detailed technical information on this specific hydrocarbon.

Chemical Identity and Structural Elucidation

4-Ethyl-2,2-dimethylheptane is a saturated hydrocarbon belonging to the alkane family.^[1] Its structure consists of a seven-carbon heptane backbone with three alkyl substituents: two methyl groups at the second carbon position and an ethyl group at the fourth.

1.1. Nomenclature and Identification

- IUPAC Name: **4-Ethyl-2,2-dimethylheptane**^[2]^[3]
- CAS Registry Number: 62016-46-0^[2]^[3]
- Molecular Formula: C₁₁H₂₄^[2]^[3]
- Synonyms: While less common, systematic variations may be encountered.

The IUPAC name is derived following standardized rules: the longest carbon chain (heptane) is identified as the parent chain, and the substituents are named and numbered to give the lowest possible locants.^[4]

1.2. Molecular Structure

The structural arrangement of **4-Ethyl-2,2-dimethylheptane** is key to its physical and chemical properties. The presence of a quaternary carbon at the C2 position (a neopentyl-like arrangement) and a chiral center at the C4 position introduces steric hindrance and potential for stereoisomerism.

Caption: 2D Chemical Structure of **4-Ethyl-2,2-dimethylheptane**.

Physicochemical Properties

The physical properties of alkanes are dictated by the nature and strength of intermolecular van der Waals forces. Increased branching, as seen in this molecule, tends to lower the boiling point compared to its straight-chain isomer (n-undecane) due to a reduction in surface area available for intermolecular contact.

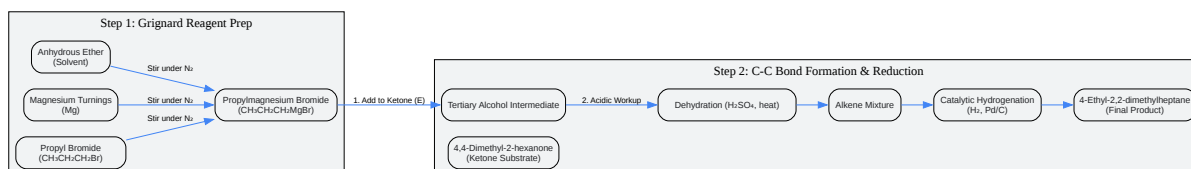
Property	Value	Source
Molecular Weight	156.31 g/mol	^{[2][3][5]}
Molecular Formula	C ₁₁ H ₂₄	^{[2][3][5]}
CAS Number	62016-46-0	^{[2][3]}
Boiling Point	Data not widely available; estimated to be in the range of 170-190 °C	SpringerMaterials ^[3]
XLogP3	5.4	PubChem ^[5]
Physical State	Liquid at standard temperature and pressure (presumed)	General Alkane Properties
Density	Data not widely available; estimated to be ~0.75 g/cm ³	Comparison with isomers

Synthesis and Manufacturing Insights

While specific industrial synthesis routes for **4-Ethyl-2,2-dimethylheptane** are not publicly detailed, its structure lends itself to established organometallic and catalytic methodologies used for producing custom-branched alkanes. A plausible laboratory-scale synthesis could involve a Grignard reaction, which offers precise control over carbon-carbon bond formation.

3.1. Conceptual Synthesis Protocol: Grignard Reaction

This protocol describes a two-step conceptual pathway. **Step 1: Grignard Reagent Formation.** Preparation of a propylmagnesium halide Grignard reagent from a propyl halide. **Step 2: Nucleophilic Addition.** Reaction of the Grignard reagent with a suitable ketone, such as 2,2-dimethyl-4-heptanone, followed by a dehydration/hydrogenation sequence or a direct substitution reaction to yield the target alkane.



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Caption: Conceptual workflow for the synthesis of **4-Ethyl-2,2-dimethylheptane**.

Predicted Spectroscopic Profile

For structural verification and quality control, a combination of spectroscopic techniques is indispensable. Based on the molecule's structure, the following spectral characteristics can be predicted:

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex. Key features would include:
 - A sharp singlet integrating to 9H for the three equivalent methyl groups at the C2 position ($-\text{C}(\text{CH}_3)_3$), shifted upfield.
 - Overlapping multiplets in the 0.8-1.5 ppm range corresponding to the various methylene ($-\text{CH}_2-$) and methyl ($-\text{CH}_3$) protons of the propyl and ethyl groups.
 - A distinct multiplet for the single proton at the chiral C4 position ($-\text{CH}-$).
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum would show 11 distinct signals (assuming the chiral center resolves all carbons uniquely). Noteworthy signals include:
 - A quaternary carbon signal for C2.
 - Multiple signals in the aliphatic region corresponding to the different methyl, methylene, and methine carbons.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry would likely result in extensive fragmentation. The molecular ion peak (M^+) at $m/z = 156$ would be observed. Prominent fragment ions would arise from the cleavage of C-C bonds, particularly at the highly substituted C2 and C4 positions, leading to the loss of methyl (loss of 15) and ethyl (loss of 29) radicals.

Potential Applications and Industrial Relevance

While specific applications for **4-Ethyl-2,2-dimethylheptane** are not widely documented, its properties as a highly branched C11 alkane suggest its utility in several areas, analogous to other isomers.^[6]

- **Fuel Additives:** Highly branched alkanes are prized components of gasoline.^[6] Their structures resist auto-ignition (knocking), leading to higher octane ratings. This compound could serve as a blending component in high-performance fuels to enhance combustion efficiency.^[6]

- **Solvents:** Due to its nonpolar nature and liquidity over a broad temperature range, it could function as a specialty solvent in industrial applications for dissolving oils, fats, and other nonpolar substances.[\[6\]](#)
- **Chemical Intermediate:** It can serve as a precursor or building block in the synthesis of other organic compounds.[\[6\]](#)

Safety, Handling, and Hazard Management

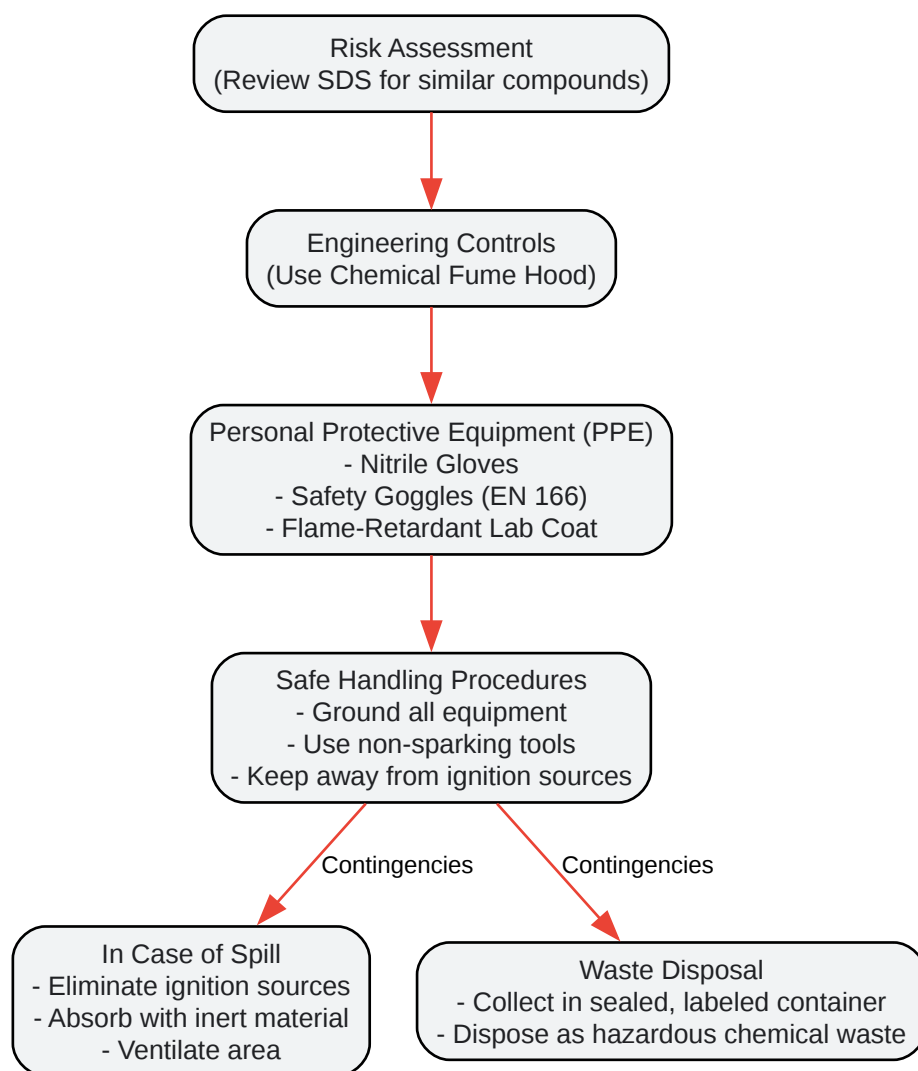
As a flammable liquid hydrocarbon, **4-Ethyl-2,2-dimethylheptane** requires strict adherence to safety protocols. Data from similar alkanes, such as dimethylheptane, indicate significant hazards.[\[7\]](#)[\[8\]](#)[\[9\]](#)

6.1. Hazard Identification

- **Physical Hazards:** Flammable liquid and vapor.[\[7\]](#)[\[9\]](#) Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[\[8\]](#)
- **Health Hazards:** May be fatal if swallowed and enters airways (aspiration hazard).[\[7\]](#)[\[9\]](#) Inhalation of high concentrations of vapor may cause respiratory irritation and central nervous system depression.[\[8\]](#) Prolonged skin contact may cause irritation.[\[8\]](#)
- **Environmental Hazards:** While specific data is unavailable, it should be prevented from entering drains and waterways as it is not readily biodegradable.[\[9\]](#)[\[10\]](#)

6.2. Recommended Handling and PPE

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[9\]](#)



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Caption: Standard safety workflow for handling flammable liquid hydrocarbons.

6.3. First Aid Measures

- If Inhaled: Remove the person to fresh air.[7]
- If on Skin: Immediately remove contaminated clothing and rinse the skin with plenty of water. [7][9]
- If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or physician. [7]

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